Cas no 113162-36-0 (Methyl 4-fluoro-1H-indole-2-carboxylate)

Methyl 4-fluoro-1H-indole-2-carboxylate is a fluorinated indole derivative with significant utility in pharmaceutical and agrochemical research. The incorporation of a fluorine atom at the 4-position enhances its electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive compounds. The methyl ester group at the 2-position provides a reactive handle for further functionalization, enabling derivatization into more complex structures. This compound is particularly useful in medicinal chemistry for the development of novel drug candidates, owing to its potential in modulating biological activity. Its stability and well-defined reactivity profile make it a reliable building block for heterocyclic synthesis.
Methyl 4-fluoro-1H-indole-2-carboxylate structure
113162-36-0 structure
商品名:Methyl 4-fluoro-1H-indole-2-carboxylate
CAS番号:113162-36-0
MF:C10H8NO2F
メガワット:193.17442
MDL:MFCD06653401
CID:1070406
PubChem ID:4715435

Methyl 4-fluoro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-fluoro-1H-indole-2-carboxylate
    • 1H-Indole-2-carboxylic acid, 4-floro-, Methyl ester
    • 1H-Indole-2-carboxylic acid, 4-fluoro-, methyl ester
    • 4-fluoro-1H-indole-2-carboxylic acid methyl ester
    • 4-Fluoroindole-2-carboxylic acid methyl ester
    • AC1NFXGL
    • AC1Q43NH
    • ACMC-20efi0
    • CTK0D0347
    • Methyl 4-fluoro-2-indolecarboxylate
    • methyl-4-fluoroindole-carboxylate
    • SureCN2323348
    • MFCD06653401
    • EN300-30755
    • AKOS000124003
    • DB-431348
    • DTXSID90405863
    • Z316185864
    • JXXLBPLHQYAPLH-UHFFFAOYSA-N
    • methyl4-fluoro-1H-indole-2-carboxylate
    • 113162-36-0
    • DS-17801
    • SB14984
    • F52675
    • STK504660
    • ALBB-007607
    • BBL022471
    • SCHEMBL2323348
    • CS-0030010
    • SY112391
    • A894470
    • MDL: MFCD06653401
    • インチ: InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
    • InChIKey: JXXLBPLHQYAPLH-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC2=C(C=CC=C2N1)F

計算された属性

  • せいみつぶんしりょう: 193.05394
  • どういたいしつりょう: 193.05390666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 42.09

Methyl 4-fluoro-1H-indole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-30755-0.5g
methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95.0%
0.5g
$19.0 2025-02-20
Enamine
EN300-30755-10.0g
methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95.0%
10.0g
$56.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M14260-100mg
Methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95%
100mg
¥180.0 2022-04-27
Chemenu
CM240889-250mg
Methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95%
250mg
$68 2022-06-14
Chemenu
CM240889-1g
Methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95%
1g
$162 2022-06-14
Enamine
EN300-30755-2.5g
methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95.0%
2.5g
$20.0 2025-02-20
Ambeed
A145694-25g
Methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95%
25g
$133.0 2024-04-26
Ambeed
A145694-250mg
Methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95%
250mg
$6.0 2024-04-26
TRC
M219175-100mg
Methyl 4-Fluoro-1H-indole-2-carboxylate
113162-36-0
100mg
$ 50.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VO688-200mg
Methyl 4-fluoro-1H-indole-2-carboxylate
113162-36-0 95+%
200mg
260.0CNY 2021-08-04

Methyl 4-fluoro-1H-indole-2-carboxylate 関連文献

Methyl 4-fluoro-1H-indole-2-carboxylateに関する追加情報

Methyl 4-fluoro-1H-indole-2-carboxylate (CAS No. 113162-36-0): A Comprehensive Overview

Methyl 4-fluoro-1H-indole-2-carboxylate (CAS No. 113162-36-0) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of indole, a heterocyclic aromatic compound with a nitrogen atom in its structure, and it incorporates a methyl ester group at the 2-position and a fluorine atom at the 4-position. The combination of these substituents imparts unique chemical properties, making it a valuable molecule for various applications.

The synthesis of Methyl 4-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions, often starting from indole precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging techniques such as microwave-assisted synthesis and catalytic processes. These methods not only enhance the yield but also reduce the environmental footprint of the production process, aligning with current trends toward sustainable chemistry.

One of the most promising applications of Methyl 4-fluoro-1H-indole-2-carboxylate lies in its potential as a building block in drug discovery. Indole derivatives are well-known for their biological activity, and the substitution pattern in this compound further modulates its pharmacological properties. Recent studies have explored its role as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The methyl ester group enhances solubility and bioavailability, making it an attractive candidate for further preclinical development.

In addition to its therapeutic potential, Methyl 4-fluoro-1H-indole-2-carboxylate has also found applications in materials science. Its aromatic structure and electron-withdrawing substituents make it suitable for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have reported that incorporating this compound into conjugated polymers can improve charge transport properties, leading to more efficient energy conversion materials.

The structural versatility of Methyl 4-fluoro-1H-indole-2-carboxylate also extends to its use in organic synthesis as an intermediate for constructing more complex molecules. Its reactivity under various conditions allows chemists to explore novel pathways for synthesizing bioactive compounds with intricate architectures. For instance, recent work has demonstrated its utility in forming heterocyclic frameworks through cyclization reactions, paving the way for the discovery of new drug candidates.

From an analytical standpoint, the characterization of Methyl 4-fluoro-1H-indole-2-carboxylate has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring high-quality standards for both research and industrial applications.

In conclusion, Methyl 4-fluoro-1H-indole-2-carboxylate (CAS No. 113162-36-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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